Tricyclo[5.2.1.0]decan-8-one
Overview
Description
Tricyclo[5.2.1.0]decan-8-one is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Adamantane Derivatives : Tricyclo[4.3.1.03,8]decan-4-one, a related compound, is used as a starting material for the synthesis of a variety of adamantane derivatives. This method is preferred due to its ease of performance and high yields (Lenoir, 1979).
Enantiopure Derivatives for Synthesis : Enantiopure 3,10-dioxygenated tricyclo[5.2.1.0^2,^6]decane derivatives have been synthesized, demonstrating their utility in creating various optically pure compounds, including natural products like coronafacic acid (Mehta & Reddy, 2001).
Nucleophilic Addition Studies : Research on 4-hetero-tricyclo[5.2.1.0^2,^6]decan-10-ones and 4-hetero-tricyclo[5.2.1.0^2,^6]dec-8-en-10-ones has provided insights into pi-face selectivities in nucleophilic additions to these systems (Mehta et al., 2002).
Synthesis of Fluorinated Derivatives : A study on tetrafluorotricyclo[5.2.1.0^2,^6]decane series explores the synthesis of fluorinated derivatives, highlighting the influence of fluorine atoms on the reactivity of polycyclic alkenes (Nowak, 2000).
Curing Process in Polymer Chemistry : Tricyclo[5.2.1.0]deca-2,5,8-triene has been used to obtain ethylene–propylene–triene terpolymers with unusual properties, especially in curing processes (Cesca et al., 1975).
Application in Photochemistry : The photochemistry of certain compounds like Spiro[6H-[1,3]Oxathiin-2,2′-tricyclo[3.3.1.13,7]decan]-6-one has been explored, showing the generation of tricyclo[3.3.1.13,7]decan-2-one through photolysis (Schmidt & Margaretha, 2004).
Properties
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]decan-8-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDXVJKZCPKEI-MDVIFZSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(=O)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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